(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone
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Overview
Description
(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone is a complex organic compound with the molecular formula C18H24BF2NO3. This compound is notable for its unique structure, which includes a piperidine ring substituted with difluoromethyl groups and a phenyl ring substituted with a trifluoromethyl group and a dioxaborolane moiety. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of difluoromethyl groups. The phenyl ring is then functionalized with a trifluoromethyl group and a dioxaborolane moiety. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The reaction conditions are carefully controlled to optimize the efficiency of each step, and advanced purification techniques, such as chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-methanone
- 1-(4-Fluorophenyl)piperazine
- (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-methanone
Uniqueness
What sets (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone apart from similar compounds is its combination of a piperidine ring with difluoromethyl groups and a phenyl ring with a trifluoromethyl group and a dioxaborolane moiety. This unique structure imparts distinctive chemical properties, such as high reactivity and specificity in binding to molecular targets, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C19H23BF5NO3 |
---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H23BF5NO3/c1-16(2)17(3,4)29-20(28-16)14-6-5-12(11-13(14)19(23,24)25)15(27)26-9-7-18(21,22)8-10-26/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
PLRFPVUKTPXDJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(F)F)C(F)(F)F |
Origin of Product |
United States |
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